N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a thiazole ring, a tosyl group, and a carboxamide functional group, which contribute to its unique chemical properties. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
This compound can be classified under the following categories:
The synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves several key steps:
The synthesis may require the use of solvents such as dichloromethane or dimethylformamide and may involve purification techniques like column chromatography to isolate the desired product. Reaction conditions such as temperature and time are crucial for optimizing yield and purity .
The molecular formula is typically represented as . Key structural features include:
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide may participate in various chemical reactions such as:
Each reaction's specifics depend on conditions such as temperature, solvent choice, and reactant concentrations. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography .
The mechanism of action for compounds like N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide could involve:
Studies on similar compounds have shown that modifications in structure can significantly alter potency and selectivity towards biological targets .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities .
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide represents a structurally intricate small molecule within medicinal chemistry research. Its core structure integrates a thiazole ring linked via a carboxamide group to a piperidine scaffold, which is further modified by a tosyl (p-toluenesulfonyl) group at the nitrogen position. The aryl component (2,4-dimethylphenyl) attached to the thiazole differentiates it from closely related analogues. While not the primary subject of standalone clinical reports, this compound exists within a significant chemical lineage investigated for modulating voltage-gated potassium (Kv) channels, particularly the Kv7 family [1] [7] [9].
The development of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide stems from systematic structure-activity relationship (SAR) explorations targeting Kv7.1 (KCNQ1) potassium channels. It belongs to a broader chemical class exemplified by the potent probe molecule ML277 ((R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide), discovered via high-throughput screening (HTS) of the >300,000-compound MLSMR library [2] [3]. The initial HTS hit (compound 5, CID:4880560) demonstrated promising KCNQ1 activation (EC₅₀ = 660 nM). Subsequent medicinal chemistry efforts focused on optimizing three key regions:
Table 1: Key Structural Analogues and Activity Trends in Kv7.1 Modulation (SAR Highlights)
Compound Identifier | R (Sulfonamide) | R' (Thiazole Aryl) | Relative Potency (EC₅₀ or Activity) | Key Structural Feature |
---|---|---|---|---|
(R)-5 (Initial Enantiomer) | Phenyl | 4-(4-Methoxyphenyl) | EC₅₀ = 1.47 µM | Parent (R)-enantiomer |
10c (ML277) | 4-Tolyl (p-methyl) | 4-(4-Methoxyphenyl) | EC₅₀ = 260 nM | Optimal para-methyl sulfonamide |
10b | 3-Tolyl (m-methyl) | 4-(4-Methoxyphenyl) | EC₅₀ = 890 nM | Meta-methyl sulfonamide |
10t | 4-Chlorophenyl | 4-(4-Methoxyphenyl) | EC₅₀ = 420 nM | Para-chloro sulfonamide |
10e | 4-Isopropylphenyl | 4-(4-Methoxyphenyl) | EC₅₀ = 2.59 µM | Bulky para-alkyl sulfonamide |
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-... | Tosyl (p-methyl) | 2,4-Dimethylphenyl | Reported (Activity varies) | Ortho/para-dimethyl thiazole aryl |
N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-... | 4-Methoxybenzenesulfonyl | 3,4-Dimethylphenyl | Reported (Activity varies) | Meta/para-dimethyl thiazole aryl |
10gg (Amide Control) | Benzamide | 4-(4-Methoxyphenyl) | >30 µM (Inactive) | Sulfonamide replaced by amide |
Note: Data adapted from PubChem SAR analysis and medicinal chemistry optimizations [2] [7] [9]. EC₅₀ values are approximate averages from reported data. Activity for dimethylphenyl analogues is context-dependent based on specific assay conditions.
N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide shares a core structural motif with highly selective Kv7.1 modulators like ML277. This motif consists of three pharmacophoric elements essential for activity:
This structural framework is distinct from non-selective Kv7 openers like mefenamic acid or zinc pyrithione. The design prioritizes selectivity; ML277 exhibits >100-fold selectivity over Kv7.2 (KCNQ2) and Kv7.4 (KCNQ4), and against the cardiac liability target hERG [2] [3]. The subject compound, by virtue of its specific aryl substitution pattern (2,4-dimethylphenyl on the thiazole), represents a deliberate exploration of how steric and electronic changes in this region impact the selectivity and efficacy profile compared to the canonical 4-methoxyphenyl group in ML277.
Compounds within this structural class, including N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, are primarily investigated as potent and selective activators of the Kv7.1 (KCNQ1) potassium channel. Kv7.1 plays a fundamental physiological role in cardiac repolarization. It forms a complex with the KCNE1 β-subunit to generate the slow delayed rectifier potassium current (IKs) in the heart, essential for terminating the cardiac action potential [2] [6]. Mutations in KCNQ1 cause Long QT Syndrome type 1 (LQT1), a major form of inherited cardiac arrhythmia predisposing to sudden death. Pharmacological activation of Kv7.1 is a promising therapeutic strategy for treating LQTS and potentially other conditions involving IKs deficiency [2] [3].
Research on ML277 and its analogues has provided crucial mechanistic insights into Kv7.1 gating:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: